molecular formula C8H12N2 B574177 1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) CAS No. 164063-10-9

1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI)

Cat. No.: B574177
CAS No.: 164063-10-9
M. Wt: 136.198
InChI Key: KTZMXHAYAOTUMH-UHFFFAOYSA-N
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Description

1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 1-position and a 2-methylcyclopropyl group at the 2-position of the imidazole ring.

Preparation Methods

The synthesis of 1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) can be achieved through various synthetic routes. One common method involves the alkylation of 1-methylimidazole with 2-methylcyclopropyl bromide under basic conditions. The reaction typically takes place in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) can be compared with other similar compounds such as:

    1-Methylimidazole: Lacks the 2-methylcyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.

    2-Methylimidazole: Contains a methyl group at the 2-position but lacks the 1-methyl and 2-methylcyclopropyl groups, resulting in different chemical and biological properties.

    1-Methyl-2-(methylsulphanyl)-1H-imidazole: Contains a methylsulphanyl group instead of the 2-methylcyclopropyl group, leading to different reactivity and applications.

The uniqueness of 1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Properties

CAS No.

164063-10-9

Molecular Formula

C8H12N2

Molecular Weight

136.198

IUPAC Name

1-methyl-2-(2-methylcyclopropyl)imidazole

InChI

InChI=1S/C8H12N2/c1-6-5-7(6)8-9-3-4-10(8)2/h3-4,6-7H,5H2,1-2H3

InChI Key

KTZMXHAYAOTUMH-UHFFFAOYSA-N

SMILES

CC1CC1C2=NC=CN2C

Synonyms

1H-Imidazole,1-methyl-2-(2-methylcyclopropyl)-(9CI)

Origin of Product

United States

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